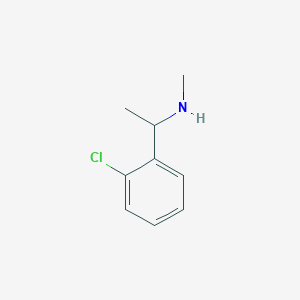

1-(2-Chlorophenyl)-N-methylethanamine

Description

Contextualization within Phenethylamine (B48288) Derivatives and Substituted Amphetamines Research

1-(2-Chlorophenyl)-N-methylethanamine is a chemical compound that belongs to the broad class of phenethylamines. The phenethylamine structure is a foundational motif found in a vast array of natural and synthetic compounds, including essential neurotransmitters and a wide range of psychoactive substances. nih.govacs.org The core of this class is the 2-phenylethylamine molecule, which consists of a phenyl ring attached to an ethylamine (B1201723) side chain. acs.org Modifications to this basic structure, such as the addition of substituent groups to the phenyl ring or the nitrogen atom, give rise to a diverse family of compounds with varying pharmacological properties. biomolther.orgbiomolther.org

Substituted amphetamines are a specific subset of phenethylamine derivatives characterized by a methyl group at the alpha position of the ethylamine side chain. wikipedia.org This structural feature distinguishes them from other phenethylamines and often imparts stimulant properties. wikipedia.orgnih.gov The amphetamine class itself includes well-known compounds like amphetamine and methamphetamine. wikipedia.org Research into substituted amphetamines explores how different substitutions on the phenyl ring and the amine group influence their interaction with biological targets, such as neurotransmitter transporters. nih.goviaea.org

This compound fits within this framework as a substituted phenethylamine. Specifically, it is an N-methylated derivative, and it possesses a chlorine atom at the 2-position of the phenyl ring. This particular combination of a chloro- substitution on the aromatic ring and N-methylation places it within the scope of research on substituted amphetamines, where the effects of such modifications on pharmacological activity are a key area of investigation. wikipedia.orgiaea.org

Research Significance and Scope of Investigation

The primary significance of studying compounds like this compound in an academic context lies in understanding structure-activity relationships (SAR). biomolther.orgbiomolther.org Researchers investigate how specific chemical modifications, such as the position and nature of halogen substituents on the phenyl ring, alter the compound's biological effects. For instance, studies on various substituted amphetamines have examined their potency in inhibiting the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). iaea.org The chlorine atom at the ortho (2-position) in this compound is of particular interest for its potential to influence the compound's conformational preferences and, consequently, its binding affinity to transporter proteins. iaea.org

The scope of investigation for this and related compounds typically involves several key areas:

Synthesis and Characterization: The development of synthetic routes to produce the compound and its analogs is a fundamental aspect of research. mdpi.commdpi.com This is often followed by detailed characterization using analytical techniques to confirm the structure and purity of the synthesized molecules.

Pharmacological Profiling: In vitro studies are conducted to determine the compound's effects on various biological targets. For phenethylamine derivatives, this often includes assays to measure the inhibition of monoamine transporters (dopamine, norepinephrine, and serotonin transporters). iaea.orgnih.gov

Analytical Method Development: The creation of reliable analytical methods is crucial for the identification and quantification of these compounds in various matrices. unodc.orgpmda.go.jp This is important for both academic research and forensic applications.

It is important to note that the academic investigation of such compounds is aimed at expanding fundamental scientific knowledge and does not imply endorsement or investigation for therapeutic use. The information gathered contributes to a broader understanding of how small molecular changes can lead to significant differences in pharmacological activity within the vast family of phenethylamine derivatives.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(2-chlorophenyl)-N-methylethanamine nih.gov |

| Molecular Formula | C₉H₁₂ClN nih.gov |

| Molecular Weight | 169.65 g/mol nih.govcymitquimica.com |

| Synonyms | Benzenemethanamine, 2-chloro-N,α-dimethyl-; 1-(2-Chlorophenyl)ethylamine; 2-Chloro-N,α-dimethylbenzenemethanamine; 2-Chloro-α-methyl-N-methylbenzylamine cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVNECVWVMFIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588427 | |

| Record name | 1-(2-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51586-22-2 | |

| Record name | 2-Chloro-N,α-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51586-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(2-chlorophenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(2-Chlorophenyl)-N-methylethanamine

Traditional synthetic pathways to this compound are typically centered around the assembly of the core phenethylamine (B48288) structure through precursor synthesis and subsequent reductive processes.

The most direct and common approach for synthesizing secondary amines like this compound is through reductive amination. mdma.chsigmaaldrich.com This process involves the reaction between a carbonyl compound and a primary amine to form an imine intermediate, which is then reduced.

For the target compound, the key precursors are:

1-(2-chlorophenyl)propan-2-one (B1296161): This ketone provides the chlorophenylpropane backbone of the molecule.

Methylamine (B109427) (CH₃NH₂): This simple primary amine serves as the nitrogen and N-methyl source.

The initial step is the condensation reaction between 1-(2-chlorophenyl)propan-2-one and methylamine. This reaction is a nucleophilic addition of the amine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form a Schiff base, specifically an imine intermediate: N-(1-(2-chlorophenyl)propan-2-ylidene)methanamine . mdma.ch The formation of this imine is a crucial step that sets the stage for the final reduction.

Alternative precursors could involve starting with 2-chlorobenzaldehyde, which would require a multi-step process to build the propanamine side chain, making the ketone-based route more direct.

Once the imine intermediate is formed, the subsequent step is its reduction to the final secondary amine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, reactivity, and reaction conditions. masterorganicchemistry.com

Commonly used reducing agents for this purpose include:

Sodium Borohydride (B1222165) (NaBH₄): A versatile and common reducing agent. For reductive aminations, it's often used in a stepwise procedure where the imine is formed first and then reduced. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is mild enough to selectively reduce the imine in the presence of the starting ketone, allowing for a one-pot reaction where the ketone, amine, and reducing agent are mixed together. sigmaaldrich.commasterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another selective reducing agent that is effective for reductive aminations and is often preferred over NaBH₃CN to avoid cyanide in the waste stream. masterorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. mdma.ch It is a highly efficient method, though it may require specialized high-pressure equipment.

The choice of reducing agent can be influenced by factors such as the scale of the reaction, desired purity, and the presence of other functional groups in the molecule. organic-chemistry.org The reduction of the C=N double bond in the imine intermediate yields the final product, this compound.

Table 1: Comparison of Reducing Agents for Imine Reduction

| Reducing Agent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol solvent, often requires prior imine formation organic-chemistry.org | Inexpensive, readily available | Can also reduce the starting ketone masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or other protic solvents, slightly acidic pH masterorganicchemistry.com | Selective for imines, allows one-pot synthesis masterorganicchemistry.com | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) solvent organic-chemistry.org | Mild, selective, non-toxic byproducts masterorganicchemistry.com | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst mdma.ch | High efficiency, clean (byproduct is H₂O) | Requires specialized pressure equipment, potential for side reactions mdma.ch |

Advanced Synthetic Approaches and Chemo-Enzymatic Strategies

Modern synthetic chemistry offers more sophisticated methods for producing this compound, focusing on improving efficiency, sustainability, and stereochemical control.

Since this compound possesses a stereocenter at the carbon atom bonded to the nitrogen and the chlorophenyl ring, it exists as a pair of enantiomers. The synthesis of a single enantiomer is often desired in pharmaceutical applications. mit.edu Chemo-enzymatic strategies are particularly powerful for achieving high enantioselectivity.

One approach involves the use of enzymes, such as transaminases or lipases:

Transaminase-catalyzed amination: A prochiral ketone, 1-(2-chlorophenyl)propan-2-one, can be asymmetrically aminated using an engineered transaminase enzyme. These enzymes can exhibit high stereoselectivity, producing one enantiomer of the corresponding primary amine, which can then be N-methylated. nih.gov

Enzymatic Kinetic Resolution: A racemic mixture of the final compound can be subjected to an enzyme (e.g., a lipase) that selectively acylates one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.net

Non-enzymatic methods can involve the use of chiral catalysts, such as chiral iridium or rhodium complexes, for the asymmetric reduction of the imine intermediate. organic-chemistry.org

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages such as enhanced safety, better process control, and scalability. mit.eduacsgcipr.org The synthesis of amines via reductive amination is well-suited to flow chemistry.

In a typical flow setup for synthesizing this compound:

A solution of the ketone (1-(2-chlorophenyl)propan-2-one) and methylamine would be pumped and mixed.

This mixture would then flow into a heated reactor coil to facilitate imine formation.

The stream containing the imine would then be mixed with a solution of a reducing agent or passed through a packed-bed reactor containing a solid-supported catalyst (e.g., Pt/C) under a stream of hydrogen. mdpi.com

This continuous process allows for rapid optimization of reaction conditions (temperature, pressure, residence time) and can lead to higher yields and purity in shorter reaction times compared to batch processing. mit.edu The improved heat transfer in flow reactors is particularly beneficial for managing the exothermic nature of many reduction reactions. acsgcipr.org

N-demethylation is the process of removing the methyl group from the nitrogen atom of an amine. wikipedia.org This transformation is synthetically important for converting tertiary or secondary amines into their less substituted counterparts. In the context of this compound, N-demethylation would yield the corresponding primary amine, 1-(2-chlorophenyl)ethanamine. This can be a crucial step in producing metabolites for drug development studies or in synthesizing other derivatives. nih.gov

Several reagents are known to effect N-demethylation:

Von Braun Reaction: This classic method uses cyanogen (B1215507) bromide (BrCN) to react with the secondary amine, forming a cyanamide (B42294) intermediate, which is then hydrolyzed to the primary amine. nih.gov

Chloroformates: Reagents like ethyl chloroformate or 2,2,2-trichloroethyl chloroformate react with the amine to form a carbamate (B1207046) intermediate. Subsequent cleavage of the carbamate, often by hydrolysis or reduction (e.g., with zinc dust), yields the primary amine. nih.govresearchgate.net

Enzymatic N-demethylation: In biological systems, enzymes such as cytochrome P450 monooxygenases catalyze N-demethylation. nih.gov Laboratory models using enzymes like chloroperoxidase can also achieve this transformation. nih.gov

Table 2: N-Demethylation Reagents

| Reagent/Method | Intermediate | Key Features |

|---|---|---|

| Cyanogen Bromide (BrCN) | Cyanamide | Classic method, but highly toxic reagent. nih.gov |

| Alkyl Chloroformates | Carbamate | Widely used, versatile, milder than BrCN. nih.govresearchgate.net |

| Enzymes (e.g., Cytochrome P450) | N/A | Mimics biological metabolism, highly specific. nih.gov |

Chemical Reactivity and Functional Group Interconversions

The reactivity of this compound is characterized by reactions involving the amine moiety and the aromatic ring.

The oxidation of secondary amines like this compound can proceed through several pathways, primarily affecting the nitrogen atom and the adjacent carbon atoms. The principal oxidation products are N-oxides and products of N-dealkylation. nih.govnih.gov

N-Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is a common metabolic pathway for many amine-containing compounds. nih.gov

N-Demethylation: Oxidative removal of the methyl group is another significant reaction, yielding the primary amine, 1-(2-chlorophenyl)ethanamine. This process often involves enzymatic catalysts in biological systems, such as cytochrome P450 enzymes, or chemical reagents like hydrogen peroxide with a ruthenium catalyst. nih.gov

Side-Chain Oxidation: Oxidation can also occur at the α-carbon (the carbon attached to both the nitrogen and the phenyl ring), which can lead to the formation of an imine intermediate, followed by hydrolysis to a ketone. The oxidation of simple amines like methylamine can proceed through the formation of methanimine (B1209239) (CH₂NH). dtu.dkresearchgate.net

Table 2: Expected Oxidation Products

| Reaction Type | Product | Oxidizing Agent Examples |

|---|---|---|

| N-Oxidation | This compound N-oxide | m-CPBA, H₂O₂ |

| N-Demethylation | 1-(2-Chlorophenyl)ethanamine | Cytochrome P450, RuCl₃/H₂O₂ nih.gov |

The amine functional group in this compound is already in a reduced state. Therefore, "reduction of the amine moiety" typically refers to the synthetic routes used to form the amine from more oxidized functional groups. The C-N single bond in an amine is generally stable and not susceptible to further reduction under standard chemical conditions.

The most common method for synthesizing secondary amines is reductive amination. organic-chemistry.orgwikipedia.org This process involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the target secondary amine. youtube.com

Table 3: Common Reductive Amination Strategies for Synthesis

| Precursors | Reducing Agent | Key Intermediate |

|---|---|---|

| 1-(2-Chlorophenyl)ethanamine and Formaldehyde | Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride organic-chemistry.org | Iminium ion |

| 2-Chloroacetophenone and Methylamine | H₂/Pd, NaBH₃CN, NaBH(OAc)₃ wikipedia.org | Imine |

Further substitution on the phenyl ring of this compound is directed by the existing substituents: the chloro group and the alkylamine side chain.

Electrophilic Aromatic Substitution (EAS): The chloro group is an ortho, para-directing, but deactivating substituent due to its inductive electron withdrawal and resonance electron donation. The -(CH(CH₃)NHCH₃) group is activating and also ortho, para-directing. The combined effect of these two groups will determine the position of incoming electrophiles in reactions like nitration, halogenation, or Friedel-Crafts alkylation. libretexts.orgmsu.edu The substitution will likely occur at positions 4 and 6, which are para and ortho to the activating alkylamine group, respectively, and ortho/para to the chlorine.

Nucleophilic Aromatic Substitution (SNAr): While less common for this substrate, SNAr could potentially occur, where the chlorine atom is displaced by a strong nucleophile. This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the primary characteristic of the alkylamine substituent. nih.govconicet.gov.ar

Table 4: Directing Effects in Electrophilic Aromatic Substitution

| Reagent/Reaction | Electrophile | Expected Major Products |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) byjus.com | NO₂⁺ | 1-(2-Chloro-4-nitrophenyl)-N-methylethanamine, 1-(2-Chloro-6-nitrophenyl)-N-methylethanamine |

| Br₂/FeBr₃ (Bromination) byjus.com | Br⁺ | 1-(4-Bromo-2-chlorophenyl)-N-methylethanamine, 1-(6-Bromo-2-chlorophenyl)-N-methylethanamine |

As a secondary amine, this compound is basic and readily forms salts with various acids. This is a common practice in pharmaceutical and research chemistry to improve the compound's stability, solubility, and crystallinity. scirp.org Hydrochloride salts are particularly common. derpharmachemica.com

For analytical purposes, especially in chromatography and mass spectrometry, derivatization is often employed to enhance detection and separation. nih.gov The secondary amine group is a prime target for derivatization reagents.

Table 5: Derivatization Reagents for Secondary Amines

| Reagent | Purpose | Reference |

|---|---|---|

| Heptafluorobutyric anhydride (B1165640) (HFBA) | GC-MS analysis | nih.gov |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Mass spectrometry signal enhancement | mdpi.com |

| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate | LC-MS analysis of polar metabolites | scispace.com |

Analog and Derivative Synthesis Strategies

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships. acs.org Strategies typically involve modifications at three key positions: the aromatic ring, the ethylamine (B1201723) side chain, and the N-methyl group.

Aromatic Ring Modification: Starting with different substituted phenyl precursors (e.g., bromo-, fluoro-, or methyl-substituted phenylacetones or phenylalanines) allows for a wide variety of analogs. researchgate.net

Side Chain Modification: The length of the alkyl chain can be varied. For instance, using a phenylpropylamine backbone would yield a different class of compounds. wikipedia.org

N-Substitution Variation: The N-methyl group can be replaced with other alkyl or functional groups. This is often achieved through reductive amination of the corresponding primary amine (1-(2-chlorophenyl)ethanamine) with different aldehydes or ketones. organic-chemistry.org Alternatively, N-alkylation of the primary amine can be performed.

These synthetic strategies provide a versatile platform for creating a library of related compounds for further research.

Diversification at the Phenyl Ring

The 2-chloro-substituted phenyl ring of this compound is amenable to a variety of chemical transformations that allow for the introduction of diverse substituents. These modifications can significantly alter the electronic and steric properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom on the phenyl ring serves as a handle for powerful palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is highly versatile for introducing a wide range of aryl and heteroaryl substituents at the 2-position of the phenyl ring. The choice of ligands for the palladium catalyst is crucial for the success of these couplings, especially with sterically demanding substrates. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with primary or secondary amines. wikipedia.orglibretexts.orgacsgcipr.org This allows for the introduction of various amino groups, which can be further functionalized. The reaction typically requires a palladium catalyst with specialized phosphine (B1218219) ligands and a base. wikipedia.orgrug.nl

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group. organic-chemistry.orgdiva-portal.orglibretexts.orgnih.gov This reaction provides a pathway to extend the carbon framework of the phenyl ring.

Interactive Data Table: Palladium-Catalyzed Reactions for Phenyl Ring Diversification

| Reaction Type | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 1-(2-Arylphenyl)-N-methylethanamine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst, Base | 1-(2-Aminophenyl)-N-methylethanamine derivatives |

| Heck Coupling | Alkene, Pd catalyst, Base | 1-(2-Vinylphenyl)-N-methylethanamine derivatives |

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgharvard.eduorganic-chemistry.org In the context of a phenethylamine derivative, the amino group on the side chain can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the phenyl ring by a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents specifically at the position adjacent to the ethanamine side chain.

Modifications of the Ethanamine Side Chain

The ethanamine side chain of this compound offers several sites for chemical modification, including the α-carbon, the β-carbon (benzylic position), and the N-methyl group itself.

Oxidation of the Side Chain:

Oxidation of the benzylic position (β-carbon) of phenethylamine derivatives can lead to the corresponding ketones (cathinones). While specific studies on the oxidation of this compound are not prevalent, general methods for the oxidation of benzylic carbons could potentially be applied.

α-Alkylation:

Introduction of alkyl groups at the α-position of the ethanamine side chain can significantly impact the compound's properties. The α-ethyl homolog of methamphetamine, for instance, is known as α-ethyl-N-methylphenethylamine. wikipedia.org The synthesis of such analogs would typically involve starting from a different precursor, such as a substituted phenylacetone, rather than direct alkylation of the existing side chain.

N-Substituted Analog Generation

The secondary amine in this compound is a key site for generating a diverse range of analogs through N-substitution reactions.

N-Acylation:

The reaction of the N-methylamino group with acyl chlorides or acid anhydrides is a straightforward method to produce the corresponding N-acyl derivatives (amides). derpharmachemica.comlibretexts.orgresearchgate.net This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. chemguide.co.uk

N-Alkylation:

Further alkylation of the secondary amine can lead to tertiary amines. This can be achieved through various methods:

Reaction with Alkyl Halides: Direct reaction with alkyl halides can lead to N-alkylation, though over-alkylation to form quaternary ammonium (B1175870) salts can be a competing process. bath.ac.ukscientificlabs.ie

Reductive Amination: A highly effective method for N-alkylation is reductive amination. wikipedia.orgrsc.orgsigmaaldrich.com This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method offers a high degree of control and is widely used in medicinal chemistry. sigmaaldrich.com

Borrowing Hydrogen Catalysis: An efficient and clean method for N-alkylation involves the use of an iridium catalyst that "borrows" hydrogen from an alcohol to transiently form an aldehyde, which then undergoes reductive amination with the amine. bath.ac.uknih.gov

N-Dealkylation:

The removal of the N-methyl group to yield the primary amine, 1-(2-chlorophenyl)ethanamine, is a transformation of interest for creating another class of analogs. Various chemical and catalytic methods exist for the N-dealkylation of amines. researchgate.netnih.govrug.nldntb.gov.ua

Interactive Data Table: N-Substituted Analog Generation

| Reaction Type | Reagents | Potential Product Class |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl-1-(2-chlorophenyl)-N-methylethanamines (Amides) |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-1-(2-chlorophenyl)-N-methylethanamines (Tertiary Amines) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl/Arylmethyl-1-(2-chlorophenyl)-N-methylethanamines |

| N-Dealkylation | Dealkylating agent | 1-(2-Chlorophenyl)ethanamine (Primary Amine) |

Pharmacological Characterization and Biological Activity Studies

Neuropharmacological Investigations

A thorough review of scientific literature indicates a lack of specific neuropharmacological studies on 1-(2-Chlorophenyl)-N-methylethanamine.

Modulatory Effects on Neurotransmitter Systems

There is no available data on the modulatory effects of this compound on neurotransmitter systems.

Monoamine Reuptake Inhibition Profiles (Serotonin, Dopamine (B1211576), Norepinephrine)

No published studies were found that detail the in vitro affinity or inhibition potency (e.g., Ki or IC50 values) of this compound at the serotonin (B10506) transporter (SERT), dopamine transporter (DAT), or norepinephrine (B1679862) transporter (NET). Consequently, its profile as a potential monoamine reuptake inhibitor remains uncharacterized.

Neurotransmitter Receptor Agonist/Antagonist Activities

There is a lack of information regarding the binding affinity and functional activity of this compound at various neurotransmitter receptors. No data is available to classify it as an agonist, antagonist, or allosteric modulator at key central nervous system receptors.

Electrophysiological and Behavioral Studies

No electrophysiological studies investigating the effects of this compound on neuronal firing, ion channel function, or synaptic plasticity have been found in the public domain. Similarly, there is an absence of published behavioral pharmacology studies in animal models that would elucidate its potential effects on locomotion, cognition, or affective states.

Enzymatic Interactions and Inhibition Profiles

Information regarding the interaction of this compound with key metabolic enzymes is not available.

Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan-2,3-Dioxygenase (TDO) Modulation

There are no published studies investigating the potential of this compound to modulate the activity of Indoleamine 2,3-dioxygenase (IDO) or Tryptophan-2,3-dioxygenase (TDO). Its capacity to act as an inhibitor or inducer of these enzymes, which are critical in the kynurenine (B1673888) pathway of tryptophan metabolism, has not been determined.

Phosphodiesterase Inhibition Research

There is currently no available research in scientific literature that investigates or documents the phosphodiesterase (PDE) inhibition activity of this compound.

Acetyl-CoA:cholesterol O-acyltransferase (ACAT) Inhibition

Scientific studies evaluating the potential for this compound to act as an inhibitor of Acetyl-CoA:cholesterol O-acyltransferase (ACAT) have not been identified in a review of available research.

Penicillin-Binding Protein (PBP-2X) Inhibition

There is no available data from scientific research to suggest that this compound has been studied for its inhibitory effects on Penicillin-Binding Protein (PBP-2X).

Antimicrobial Efficacy Assessments

Comprehensive assessments of the antimicrobial spectrum for this compound are not present in the current body of scientific literature. While the inclusion of a chloro atom on a parent molecule can be essential for conferring biological activity in some classes of compounds, specific data for this molecule is absent. nih.gov

Antibacterial Activity Spectrum

No specific studies detailing the antibacterial activity of this compound against various bacterial strains were found in the available literature.

Antifungal Activity Spectrum

A review of scientific research indicates a lack of studies focused on the antifungal properties of this compound.

Antitumor and Anticancer Research

Investigations into the potential antitumor and anticancer properties of this compound are not documented in the accessible scientific literature. Research into the anticancer activities of related structures, such as nitrogen mustard-based nitroimidazoles derived from a 4-chlorophenyl ethanamine backbone, has been conducted, but this does not apply to the specific 2-chloro isomer. nih.gov

Cytotoxic Effects on Cancer Cell Lines

For instance, a chalcone (B49325) derivative featuring a 4-chlorophenyl group has shown significant cytotoxicity against MCF-7 breast cancer cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 37.24 μg/mL. The reactivity of the α,β-unsaturated ketone in this chalcone, which allows for interaction with cellular nucleophiles, is a key structural feature contributing to its cytotoxic effects.

Furthermore, studies on N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide have demonstrated its potent cytotoxic activity against several human cancer cell lines, including breast (MCF-7), liver (HEPG-2), colon (HCT), and prostate (PC-3) cancers. journalajbgmb.com The presence of a chlorine atom on the phenyl ring was found to enhance the anti-tumor effect. journalajbgmb.com

In a separate study, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were evaluated for their cytotoxicity across a panel of cancer cell lines from various tissues, including liver, breast, colon, gastric, and endometrial cancers. researchgate.net All tested compounds exhibited significant cell growth inhibitory activity. researchgate.net

Another class of related compounds, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives, also showed promising cytotoxic activity. Notably, the compound N-(5-(2-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (5b) was found to be the most potent derivative against MCF-7 cells, with an IC₅₀ value of 0.2±0.01 µM. nih.gov Other derivatives in this series also displayed strong cytotoxic activity against MDA-MB-468 and PC-12 cancer cell lines. nih.gov

The cytotoxic effects of N-(4-chlorophenyl)-1H-indole-2-carboxamide have been investigated on osteosarcoma Saos-2 cells. researchgate.net This compound inhibited cell proliferation in a dose- and time-dependent manner, suggesting its potential as an anticancer agent for bone cancer. researchgate.net

Similarly, phenylacetamide derivatives have been shown to possess antiproliferative effects on MCF-7, MDA-MB-468, and PC-12 cell lines in a dose-dependent manner. tbzmed.ac.irtbzmed.ac.ir

The following table summarizes the cytotoxic activities of various compounds containing a chlorophenyl moiety.

| Compound Name | Cancer Cell Line | IC₅₀ Value | Reference |

| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | MCF-7 | 37.24 µg/mL | |

| N-(5-(2-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (5b) | MCF-7 | 0.2±0.01 µM | nih.gov |

| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | 0.7±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 | 0.7±0.4 μM | tbzmed.ac.ir |

| Chalcone 12 | MCF-7 | 4.19 ± 1.04 µM | nih.gov |

| Chalcone 13 | MCF-7 | 3.30 ± 0.92 µM | nih.gov |

| Chalcone 12 | ZR-75-1 | 9.40 ± 1.74 µM | nih.gov |

| Chalcone 13 | ZR-75-1 | 8.75 ± 2.01µM | nih.gov |

| Chalcone 12 | MDA-MB-231 | 6.12 ± 0.84 µM | nih.gov |

| Chalcone 13 | MDA-MB-231 | 18.10 ± 1.65 µM | nih.gov |

Mechanisms of Antineoplastic Action

The mechanisms through which antineoplastic agents exert their effects are varied and often target fundamental cellular processes required for cancer cell proliferation and survival. nih.gov While the specific mechanism of action for this compound is uncharacterized, the actions of related compounds and general principles of antineoplastic drugs offer potential insights.

Many cytotoxic agents function by inducing apoptosis, or programmed cell death. For instance, synthetic 1,3-thiazole incorporated phthalimide derivatives are believed to induce cytotoxicity in cancer cells through apoptosis, as suggested by DNA fragmentation and caspase-3 activity data. nih.gov Further analysis indicated that these compounds trigger apoptosis via the intrinsic pathway. nih.gov Similarly, certain phenylacetamide derivatives have been shown to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. tbzmed.ac.irtbzmed.ac.ir

Another common mechanism involves the modulation of key signaling pathways that are often dysregulated in cancer. The NF-κB pathway, which is constitutively active in many cancers and promotes cell survival and proliferation, is a known target for some anticancer drugs. researchgate.net For example, the antihelminthic drug niclosamide (B1684120) has been shown to exert its antineoplastic effects in acute myelogenous leukemia (AML) by inhibiting the NF-κB pathway and increasing reactive oxygen species (ROS) levels, leading to apoptosis. researchgate.net

The interaction with DNA is a hallmark of many classical chemotherapy agents. nih.gov For example, the antihypertensive compound hydralazine (B1673433) has been shown to have DNA demethylating activity, leading to the re-expression of tumor suppressor genes. nih.gov

Furthermore, some antineoplastic agents affect the hematopoietic system, either through direct cytotoxicity to myeloid stem cells or their progenitors, or indirectly by affecting the bone marrow microenvironment. nih.gov

Kinesin Spindle Protein (KSP) Inhibition

Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a motor protein that plays an essential role in the formation of the bipolar spindle during mitosis. nih.gov Inhibition of KSP leads to mitotic arrest, characterized by the formation of monopolar spindles (monoasters), which ultimately triggers apoptosis in dividing cells. nih.govnih.gov This makes KSP a compelling target for cancer therapy, as its inhibition selectively affects proliferating cells. nih.govmdpi.com

While there is no direct evidence to suggest that this compound is a KSP inhibitor, the search for novel KSP inhibitors has led to the discovery of a wide range of chemical scaffolds. nih.govresearchgate.net For example, derivatives of S-trityl-L-cysteine (STLC) with two linked phenyl rings have been identified as novel lead compounds for KSP inhibitors. nih.gov These compounds were shown to inhibit KSP ATPase activity and induce the formation of monopolar spindles in cancer cells. nih.gov

The development of KSP inhibitors has seen several compounds advance to clinical trials, including ispinesib (B1684021) and filanesib. nih.govnih.gov These agents have demonstrated the potential to overcome some of the limitations associated with traditional microtubule-targeting drugs. nih.gov The investigation of KSP inhibitors is an active area of research, with a focus on identifying new chemical entities with improved potency and pharmacological profiles. selleckchem.com

The following table lists some known KSP inhibitors and their activity.

| Compound | Target | IC₅₀/Kᵢ | Reference |

| Ispinesib (SB-715992) | KSP | Kᵢ app of 1.7 nM | selleckchem.com |

| GSK923295 | CENP-E kinesin motor ATPase | Kᵢ of 3.2 nM | selleckchem.com |

| SB743921 HCl | KSP | Kᵢ of 0.1 nM | selleckchem.com |

| Monastrol | Kinesin-5 (KIF11) | IC₅₀ of 14µM | selleckchem.com |

| Filanesib (ARRY-520) | KSP | - | selleckchem.com |

| MK-0731 | KSP | EC₅₀ of 3-5 nM (mitotic arrest) | researchgate.net |

Other Reported Biological Activities and Potential Therapeutic Targets

Substituted phenethylamines, the broader class to which this compound belongs, encompass a wide range of pharmacologically active compounds. wikipedia.org These molecules are known to modulate monoamine neurotransmitter systems, leading to effects such as central nervous system stimulation. wikipedia.org This class includes compounds used as antidepressants, appetite suppressants, and decongestants. wikipedia.org

The structural motif of a chlorophenyl group is found in various biologically active molecules. For example, 1-(4-Chlorophenyl)pyrrolidin-2-one is a heterocyclic analog that, due to its structural rigidity and hydrogen-bonding capacity, may exhibit selectivity for enzymes like kinases or proteases.

Furthermore, compounds containing a chlorophenyl group have been investigated for activities beyond cancer treatment. For instance, a pyridinone derivative containing a para-substituted chlorophenyl moiety has demonstrated antifungal activity against C. albicans.

It is important to note that any pharmacological substance that has not been approved by a regulatory health authority for human therapeutic use is generally prohibited for non-medical purposes. wada-ama.org

Structure Activity Relationship Sar and Computational Studies

Influence of the 2-Chlorophenyl Moiety on Bioactivity

The presence and position of the chlorine atom on the phenyl ring are critical determinants of the molecule's bioactivity. The 2-chlorophenyl group, in particular, exerts a profound influence through electronic and steric effects.

Research on related compounds has shown that halogen substitution can significantly modulate activity. For instance, in a series of isoindolin-1-one (B1195906) derivatives designed as GABAA receptor modulators, replacing a 2,4-dichlorophenyl moiety with a 2-chlorophenyl group resulted in a marked decrease in activity. acs.org This suggests that for certain receptor interactions, the 2-chloro substitution has a more significant, and in this case detrimental, impact compared to substitutions at other positions like the 4-position. acs.org Conversely, in other molecular contexts, such as certain azomethine compounds, the introduction of a chlorine atom into the aromatic ring has been shown to increase biological activity. mdpi.com The addition of a p-chlorophenyl group to citronellal (B1669106) was also found to enhance its bioactivity, indicating that the electron-withdrawing nature and steric bulk of the chloro-substituent can be beneficial in specific ligand-receptor interactions. researchgate.net The specific impact of the 2-chloro position is therefore highly dependent on the target receptor's topology and chemical environment. This modification can alter the molecule's binding affinity, efficacy, and metabolic stability. nih.govresearchgate.net

Role of the N-Methylethanamine Chain in Receptor Interactions

The N-methylethanamine side chain is a crucial pharmacophoric element for many biologically active phenethylamines, playing a fundamental role in receptor recognition and activation. nih.gov The 2-phenethylamine scaffold is a common feature in compounds targeting a wide range of receptors, including those for monoamine neurotransmitters. nih.govbiomolther.org

The length and composition of this chain are pivotal. The ethyl group provides the correct spacing to position the amine group for optimal interaction with receptor binding sites. The nitrogen atom, typically protonated at physiological pH, forms key ionic or hydrogen bond interactions with acidic residues, such as aspartate, in the binding pockets of receptors like the dopamine (B1211576) transporter (DAT). biomolther.orgbiomolther.org

N-alkylation directly modulates receptor affinity and efficacy. Studies on β-phenethylamines at the human trace amine-associated receptor 1 (hTAAR1) have demonstrated that converting a primary amine to a secondary amine via N-methylation causes only a minor reduction in potency. nih.gov However, further substitution to a tertiary N,N-dimethylamine leads to a substantial decrease in potency, suggesting that increased steric bulk around the nitrogen is detrimental to activity at this receptor. nih.gov This indicates that the single methyl group in 1-(2-Chlorophenyl)-N-methylethanamine likely allows for effective receptor interaction while potentially fine-tuning its selectivity and functional activity compared to its primary amine or N,N-dimethyl counterparts.

Stereochemical Aspects of Pharmacological Action (e.g., (S)-Enantiomer Activity)

This compound is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: (R)-1-(2-Chlorophenyl)-N-methylethanamine and (S)-1-(2-Chlorophenyl)-N-methylethanamine. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities. nih.govresearchgate.net This stereoselectivity arises because biological targets like receptors and enzymes are themselves chiral, leading to differential interactions with each enantiomer. nih.gov

The difference in three-dimensional structure can result in one enantiomer fitting into a receptor's binding site more effectively than the other, a concept often explained by the three-point attachment model. nih.gov This can lead to one enantiomer being responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to unwanted effects. nih.gov For example, in the case of the antidepressant citalopram, the (S)-enantiomer is primarily responsible for the therapeutic action of serotonin (B10506) reuptake inhibition, being 30 times more potent than the (R)-enantiomer. nih.gov

While specific studies on the enantiomers of this compound are not detailed in the provided results, QSAR and docking studies on related amphetamine derivatives have investigated the importance of the R and S configurations for their activity. unicamp.br Such studies are crucial for understanding whether the observed biological activity is driven by one specific enantiomer, which has significant implications for drug development and therapeutic use. researchgate.netunicamp.brresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ugal.ro These models are invaluable for predicting the activity of new compounds and for understanding the structural features that govern their potency. unicamp.br

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. ugal.rodrugdesign.org These descriptors can be broadly categorized:

Electronic Descriptors : These describe the electronic properties of the molecule, such as charge distributions, and energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). unicamp.brucsb.edu

Steric Descriptors : These relate to the size and shape of the molecule.

Hydrophobic Descriptors : These quantify the lipophilicity of the molecule, often represented by LogP (the logarithm of the partition coefficient). unicamp.brnih.gov

Topological and 3D Descriptors : These include connectivity indices and 3D-MoRSE descriptors, which encode information about the 3D structure of the molecule. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Atomic charges | Reactivity, electrostatic interactions unicamp.brucsb.edu |

| Hydrophobic | LogP, MLOGP | Membrane permeability, hydrophobic interactions ugal.ronih.gov |

| Steric | Molecular weight, Molar refractivity | Size, shape, and bulk of the molecule unicamp.br |

| 3D-MoRSE | Mor15u | 3D structure based on atomic coordinates nih.gov |

Once descriptors are calculated, statistical methods are employed to build the model. Common techniques include:

Principal Component Analysis (PCA) : Used to reduce the dimensionality of the descriptor dataset. unicamp.brresearchgate.net

Multiple Linear Regression (MLR) : Creates a linear equation relating the descriptors to activity. nih.gov

Partial Least Squares (PLS) : A regression method suitable when the number of descriptors is large or they are correlated. unicamp.br

Support Vector Machine (SVM) and Genetic Algorithms (GA) : Machine learning techniques used for developing classification and regression models, where GA can help in selecting the most relevant descriptors. mdpi.com

Successful QSAR studies result in predictive models that are rigorously validated. nih.govmdpi.com These models can be either regression-based (predicting a continuous activity value) or classification-based (predicting a category, e.g., active vs. inactive). mdpi.comnih.gov

For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to model phenylethylamine analogues. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. nih.gov A CoMFA study on β-phenethylamines indicated that increased steric bulk around the molecule was generally associated with decreased potency. nih.gov

Another study developed predictive models for thiazolidinone derivatives using k-Nearest Neighbor (kNN), PLS, and MLR methods, suggesting that electron-withdrawing groups on the phenyl ring were favorable for anti-inflammatory activity. researchgate.net The statistical quality of these models is assessed using parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE), which indicate the model's predictive power. nih.govresearchgate.net

Table 2: Example of QSAR Model Validation Parameters

| Model Type | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) | Reference |

|---|---|---|---|---|

| CoMFA | - | - | 0.943 | nih.gov |

| GFA-MLR | 0.9192 | 0.8767 | 0.8943 | nih.gov |

| Classification (SVM) | ACC: >0.81 | AUC: >0.81 | - | mdpi.com |

ACC: Accuracy; AUC: Area Under the Curve

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide atomic-level insights into how a ligand like this compound interacts with its biological target. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgdovepress.comresearchgate.net Docking studies can identify key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, that stabilize the ligand in the binding pocket. biomolther.orgnih.gov For instance, docking simulations of phenethylamine (B48288) derivatives into the dopamine transporter (DAT) have shown that the protonated amine group forms a crucial interaction with the side chain of an aspartate residue (Asp79). biomolther.orgbiomolther.org Docking can be performed even when an experimental crystal structure of the target is unavailable, by using high-quality homology models or structures predicted by algorithms like AlphaFold. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, predicting the movement of every atom over time based on physical laws. nih.govfrontiersin.org MD simulations can:

Assess the stability of the docked pose. frontiersin.org

Reveal conformational changes in the receptor upon ligand binding. nih.gov

Calculate the binding free energy of the ligand.

Identify the role of water molecules in the binding site. researchgate.netmdpi.com

Metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from MD trajectories to evaluate the stability of the complex and the flexibility of different parts of the protein, respectively. frontiersin.org These simulations offer a deeper mechanistic understanding that complements static docking and experimental SAR data. nih.govmdpi.com

Ligand-Protein Interaction Analysis

The analysis of how this compound interacts with protein targets is primarily informed by computational studies on the broader class of phenethylamine derivatives. nih.govmdpi.com These studies utilize molecular docking simulations to predict the binding pose and key interactions between the ligand and the amino acid residues within the protein's binding site. nih.gov

A significant area of investigation for phenethylamines is their interaction with the protein tubulin, specifically at the colchicine (B1669291) binding site. nih.gov Computational docking analyses of a large set of substituted phenethylamines have shown that these molecules can fit within this pocket. nih.gov The interactions are typically governed by a combination of forces. For this compound, the N-methyl group and the ethylamine (B1201723) side chain are capable of forming hydrogen bonds and electrostatic interactions with polar residues in a binding pocket. The 2-chlorophenyl group, being aromatic and hydrophobic, would likely engage in van der Waals forces and hydrophobic interactions with non-polar amino acid residues. The position of the chloro-substituent on the phenyl ring is critical, as it influences the molecule's conformation and how it is presented to the binding site residues. mdpi.com

Binding Affinity Predictions

Computational methods are extensively used to predict the binding affinity of ligands to their protein targets, providing a quantitative estimate of binding strength, often expressed as a binding energy in kcal/mol. nih.govresearchgate.net For the phenethylamine class of compounds, molecular docking studies have been employed to rank potential ligands based on their predicted binding affinities for specific targets like tubulin. nih.gov

In a computational screening of 110 substituted phenethylamines against the colchicine binding site of tubulin, the predicted binding energies ranged from -5.5 kcal/mol to -9.0 kcal/mol. nih.gov The most potent compounds in this virtual screen, the top 10%, exhibited binding energies that were comparable to that of the known tubulin-binding agent, colchicine, which had a predicted binding energy of -10.8 kcal/mol. nih.gov

The prediction of binding affinity is a critical step in computational drug discovery, helping to prioritize compounds for further experimental testing. nih.govnih.govnih.gov These predictions are based on scoring functions that approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and desolvation penalties. researchgate.net

Table 1: Predicted Binding Affinities for Phenethylamines at the Tubulin Colchicine Site

This interactive table summarizes the range of predicted binding energies from computational docking studies of phenethylamine derivatives.

| Compound Class | Reference Compound | Predicted Binding Energy (kcal/mol) |

| Substituted Phenethylamines (Top 10%) | N/A | Comparable to Colchicine |

| Substituted Phenethylamines (General) | N/A | -5.5 to -9.0 nih.gov |

| Colchicine | Colchicine | -10.8 nih.gov |

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature, no specific studies detailing the metabolism, biotransformation, or pharmacokinetic research of the compound this compound were found. Consequently, the requested article, which requires detailed and specific research findings for each section of the provided outline, cannot be generated at this time.

The search included targeted queries for in vitro and in vivo metabolic pathways, metabolite identification, and pharmacokinetic profiling in research models for this specific compound and its close analogues. The results yielded general principles of drug metabolism, including Phase I (e.g., hydroxylation, N-dealkylation) and Phase II (e.g., glucuronidation) reactions, but did not provide any data specific to this compound.

Without empirical data from dedicated research on this molecule, any attempt to describe its metabolic fate, absorption, distribution, or excretion pathways would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Data tables, as requested, cannot be created without source data from experimental studies.

Therefore, the content for the following outlined sections is unavailable:

Metabolism, Biotransformation, and Pharmacokinetic Research

Pharmacokinetic Profiling in Research Models

Excretion Pathways and Metabolite Clearance

Further investigation into this compound would require access to proprietary research or the commissioning of new preclinical studies.

Drug-Drug Interaction Potential at a Molecular Level

The potential for drug-drug interactions is a critical aspect of the pharmacological profiling of any therapeutic candidate. For the compound 1-(2-Chlorophenyl)-N-methylethanamine, while direct clinical data is not extensively available, an understanding of its potential interactions at a molecular level can be inferred from its structural characteristics and the known metabolic pathways of analogous compounds. The primary mechanism for such interactions often involves the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast array of xenobiotics.

Substituted phenethylamines, a class to which this compound belongs, are known to be substrates and, in some cases, inhibitors or inducers of CYP enzymes. amsterdamumc.nlwikipedia.org The presence of a chlorine atom on the phenyl ring and an N-methyl group are key structural features that influence its metabolic fate and interaction potential.

Interaction with Cytochrome P450 Isozymes

The metabolism of amphetamine and its analogs is significantly mediated by the cytochrome P450 system, with CYP2D6 playing a major role in the biotransformation of many of these compounds. nih.govnih.gov Given the structural similarity of this compound to N-methylated amphetamines, it is plausible that it also serves as a substrate for CYP2D6. Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in metabolic capacity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov This variability could influence the plasma concentrations and, consequently, the efficacy and safety profile of this compound when co-administered with other drugs metabolized by this enzyme.

Furthermore, the compound itself may act as an inhibitor of CYP2D6. Many amphetamine-like substances have been shown to inhibit this isozyme. nih.gov Inhibition of CYP2D6 by this compound could lead to clinically significant drug-drug interactions by decreasing the clearance and increasing the plasma concentrations of co-administered CYP2D6 substrates. Such interactions are of particular concern for drugs with a narrow therapeutic index.

Besides CYP2D6, other CYP isozymes such as CYP1A2, CYP2B6, and CYP3A4 may also contribute to the metabolism of phenethylamines, albeit to a lesser extent. nih.gov Therefore, the potential for interactions involving these enzymes cannot be entirely ruled out. For instance, co-administration with potent inducers or inhibitors of CYP3A4 could potentially alter the pharmacokinetic profile of this compound.

Hypothetical Inhibitory Profile

To illustrate the potential for molecular-level interactions, the following table presents a hypothetical inhibitory profile of this compound against major human CYP450 enzymes. It is important to note that these values are illustrative and not based on direct experimental data for this specific compound. They are extrapolated from known interactions of structurally related phenethylamines.

| CYP Isozyme | Interaction Type | IC₅₀ (μM) - Hypothetical | Potential Clinical Significance |

| CYP1A2 | Weak Inhibition | > 50 | Low |

| CYP2C9 | Negligible | > 100 | Very Low |

| CYP2C19 | Weak Inhibition | > 50 | Low |

| CYP2D6 | Moderate Inhibition | 5 - 10 | High |

| CYP3A4 | Weak Inhibition | > 20 | Moderate |

This table is for illustrative purposes only and is based on the profiles of structurally similar compounds.

Research Findings from Analogous Compounds

In vitro studies on related compounds provide further insight into potential metabolic pathways. For example, the metabolism of chlorpheniramine, which also contains a chlorophenyl group, involves N-demethylation, a common metabolic route for N-methylated compounds. nih.gov This reaction is often catalyzed by various CYP enzymes.

Furthermore, studies on other substituted phenethylamines suggest that monoamine oxidases (MAOs) could also be involved in their metabolism, which presents another avenue for potential drug-drug interactions with MAO inhibitors. amsterdamumc.nl

Potential for Transporter-Mediated Interactions

In addition to enzymatic interactions, the potential for interactions at the level of drug transporters should also be considered. Substituted phenethylamines can be substrates for monoamine transporters. researchgate.net While this is more directly related to their pharmacodynamic effects, competition for these transporters with other drugs could lead to altered disposition and potential interactions.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is fundamental to the analysis of 1-(2-Chlorophenyl)-N-methylethanamine, providing the necessary separation from other substances. The choice of technique often depends on the sample matrix, required sensitivity, and the specific analytical goal, whether it be qualitative identification or quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification of volatile and semi-volatile compounds like this compound. umich.edu Due to its high resolving power and the definitive structural information provided by mass spectrometry, GC-MS is considered a gold standard for forensic and toxicological confirmation. researchgate.net

Principle and Procedure: The analysis begins with the extraction of the analyte from its matrix, often using liquid-liquid extraction under alkaline conditions. researchgate.net For amphetamine-related compounds, which contain a polar amine group, chemical derivatization is a common and often necessary step to improve their chromatographic properties. umich.eduresearchgate.net This process reduces the polarity of the molecule, increases its thermal stability, and enhances its volatility, leading to better peak shape and sensitivity. Common derivatizing agents include anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) or chloroformates such as 2,2,2-trichloroethyl chloroformate. researchgate.netoup.com

The derivatized sample is then injected into the GC system. The gas chromatograph employs a capillary column, often a non-polar or slightly polar fused-silica column (e.g., DB-5), to separate the components of the mixture based on their boiling points and interactions with the stationary phase. oup.com The separated compounds then enter the mass spectrometer, which ionizes the molecules (commonly through electron ionization - EI) and separates the resulting charged fragments based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification. mdpi.com

Key Research Findings:

Derivatization: The use of derivatizing agents with highly electronegative atoms, such as the chlorine atoms in trichloroacetic anhydride, can direct the fragmentation process. This leads to the formation of larger, structurally significant mass fragments, which aids in the unambiguous identification of the original molecule. oup.com

Fragmentation: In electron ionization mode, phenethylamine (B48288) derivatives typically undergo characteristic fragmentation patterns. The most common cleavage occurs at the Cα-Cβ bond, leading to the formation of an iminium ion. For this compound, this would result in a characteristic fragment. Other significant fragments would arise from the chlorophenyl group.

Instrumentation: Analyses are typically performed using a capillary column (e.g., 15-30 meters) with helium as the carrier gas. oup.com The mass spectrometer can be operated in full-scan mode to acquire a complete mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. researchgate.net

| Parameter | Typical Condition/Value |

|---|---|

| Column Type | Fused-silica capillary column (e.g., DB-5, 15-30 m) oup.com |

| Injection Mode | Splitless or Split researchgate.netoup.com |

| Carrier Gas | Helium oup.com |

| Derivatization Agents | Trichloroacetic anhydride, Heptafluorobutyric anhydride (HFBA), 2,2,2-trichloroethyl chloroformate researchgate.netoup.com |

| Ionization Mode | Electron Ionization (EI), 70 eV oup.commdpi.com |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM) researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become an increasingly powerful tool for the analysis of amphetamine-type substances. chromatographyonline.com A key advantage of LC-MS/MS is its ability to analyze polar and thermally labile compounds directly in their native form, often eliminating the need for derivatization. nih.gov

Principle and Procedure: In LC-MS/MS, separation is achieved using high-performance liquid chromatography. Reversed-phase chromatography is most common, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water (often containing a buffer like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com

After eluting from the HPLC column, the analyte enters the mass spectrometer's ion source, where it is ionized. Electrospray ionization (ESI) is the most common technique for this class of compounds, as it is a soft ionization method that typically produces an abundant protonated molecular ion [M+H]⁺. mdpi.comsigmaaldrich.com

The "tandem" aspect (MS/MS) provides an additional layer of specificity. In the mass spectrometer, the [M+H]⁺ ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic product ions. The instrument then monitors for specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This process significantly reduces background noise and enhances sensitivity and selectivity, making it highly suitable for analyzing complex matrices like urine. sigmaaldrich.com

Key Research Findings:

Sensitivity and Speed: LC-MS/MS methods offer excellent sensitivity and can be very rapid, with chromatographic run times as short as 5 minutes for the simultaneous analysis of multiple amphetamine-related compounds. nih.gov

Chiral Separation: Specific chiral HPLC columns, such as those based on vancomycin (B549263) (e.g., Astec® CHIROBIOTIC® V2), can be used with LC-MS/MS to separate the enantiomers of amphetamine-like molecules. sigmaaldrich.com This is crucial for distinguishing between different isomers that may have different pharmacological or legal statuses.

Matrix Effects: While highly sensitive, LC-MS/MS can be susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. Proper sample preparation, such as solid-phase extraction (SPE), is often employed to clean up the sample and minimize these effects. nih.gov

| Parameter | Typical Condition/Value |

|---|---|

| Column Type | Reversed-phase C18 nih.gov |

| Mobile Phase | Acetonitrile/Methanol and buffered water (e.g., ammonium formate) nih.govsigmaaldrich.com |

| Ionization Mode | Electrospray Ionization (ESI), positive mode sigmaaldrich.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) sigmaaldrich.com |

| Common Transitions | Monitoring of precursor ion ([M+H]⁺) to specific product ions sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) can be used as a standalone technique or in conjunction with detectors other than mass spectrometry for the analysis of this compound. The choice of detector depends on the required sensitivity and the chromophoric properties of the analyte.

Principle and Procedure: The separation principle is the same as in LC-MS. For this compound, which possesses a chlorophenyl group, a UV-Vis detector is a common choice. The aromatic ring absorbs ultraviolet light at specific wavelengths (e.g., around 264 nm), allowing for detection and quantification. nih.gov The mobile phase composition is optimized to achieve good separation of the target analyte from any impurities or other compounds in the sample. nih.gov For compounds lacking a strong chromophore, pre-column derivatization with a UV-absorbing agent can be performed to enhance detection. researchgate.netresearchgate.net

Detectors Used:

UV-Vis/Diode Array Detector (DAD): This is the most common detector. A DAD has the advantage of acquiring the entire UV-Vis spectrum for a given peak, which can aid in peak identification and purity assessment.

Fluorescence Detector: For higher sensitivity and selectivity, a fluorescence detector can be used if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag.

Electrochemical Detector: This detector can be used for electroactive compounds, offering high sensitivity, but it can be less robust than UV detection.

Key Research Findings:

Method Validation: Validated HPLC methods demonstrate good linearity, accuracy, and precision for the quantification of related amine compounds in various forms. nih.gov

Mobile Phase: A typical mobile phase for related compounds consists of an aqueous buffer and an organic modifier like methanol. nih.gov The pH of the aqueous phase can be adjusted to control the retention of basic compounds like amines.

Derivatization: For trace analysis of amines without strong chromophores, pre-column derivatization is a validated strategy to improve the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive planar chromatographic technique often used for screening and preliminary identification. amazonaws.com It is particularly useful for analyzing multiple samples simultaneously and can provide a quick indication of the presence or absence of a compound. aga-analytical.com.pl

Principle and Procedure: A small spot of the sample is applied to a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of an adsorbent like silica (B1680970) gel. amazonaws.comaga-analytical.com.pl The plate is then placed in a sealed chamber containing a suitable mobile phase (solvent system). The mobile phase ascends the plate by capillary action, and the components of the sample spot move up the plate at different rates based on their differential partitioning between the stationary phase and the mobile phase. amazonaws.com

After the development, the plate is removed and dried. The separated spots are visualized. Since many amines are not colored, a visualization agent is required. Common methods include:

UV Light: If the compound contains a chromophore (like the chlorophenyl group), it can be visualized under UV light (typically at 254 nm) as a dark spot on a fluorescent background. oiv.int

Staining Reagents: The plate can be sprayed with a chemical reagent that reacts with the amine to produce a colored spot. Common reagents include Ninhydrin (produces pink or purple spots with primary and secondary amines) and Phosphomolybdic acid (PMA), which is a general-purpose reagent that produces blue or green spots. illinois.edu

The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and can be used for tentative identification by comparing it to a standard.

Spectroscopic and Spectrometric Characterization

While chromatography separates the compound, spectroscopy and spectrometry are used to elucidate its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural characterization of organic molecules. ipb.pt 1H (proton) NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Principle and Analysis: The analysis of the 1H NMR spectrum of this compound would involve examining the chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal. The expected signals would be:

Aromatic Protons: The four protons on the 2-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the chlorine substituent, they would exhibit a complex splitting pattern.

Methine Proton (CH): The single proton on the carbon adjacent to both the phenyl ring and the nitrogen atom would appear as a multiplet. Its chemical shift would be influenced by both adjacent groups.

N-Methyl Protons (N-CH3): The three protons of the methyl group attached to the nitrogen would likely appear as a singlet or a doublet depending on coupling to the N-H proton (if present and not exchanging rapidly).

Alpha-Methyl Protons (C-CH3): The three protons of the methyl group on the ethylamine (B1201723) chain would appear as a doublet, split by the adjacent methine proton.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet (m) | 4H |

| Methine (Ar-CH) | ~3.5 - 4.0 | Quartet (q) or Multiplet (m) | 1H |

| N-Methyl (N-CH3) | ~2.3 - 2.8 | Singlet (s) | 3H |

| Alpha-Methyl (CH-CH3) | ~1.1 - 1.5 | Doublet (d) | 3H |

Note: The expected NMR data is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. docbrown.infoorganicchemistrydata.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the characterization of chemical compounds. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. UV-Vis spectroscopy offers insights into the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands consistent with its structure as a secondary amine. Since it has one N-H bond, a single N-H stretching vibration is anticipated. spectroscopyonline.com This peak is typically observed in the range of 3350-3310 cm⁻¹. orgchemboulder.com The presence of C-H bonds in the ethyl and methyl groups, as well as the aromatic ring, would lead to stretching vibrations typically found between 3000 and 2800 cm⁻¹. docbrown.info

The C-N stretching vibration for an aliphatic amine is expected to produce a weak to medium band in the 1250-1020 cm⁻¹ region. orgchemboulder.com For aromatic amines, this stretch appears at a higher frequency, typically between 1335-1250 cm⁻¹. orgchemboulder.com Given the structure of this compound, which contains both alkyl and aryl components attached to the nitrogen, bands in both regions could potentially be observed. Aromatic C-C stretching vibrations from the chlorophenyl ring are expected in the 1600-1450 cm⁻¹ region. Additionally, a strong, broad band resulting from the N-H wagging vibration is characteristic of primary and secondary amines and typically appears in the 910-665 cm⁻¹ range. orgchemboulder.com The region of the spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule, arising from a variety of overlapping molecular vibrations. docbrown.info

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|